molecular formula C8H9N3O2S B13058468 (3-Methoxy-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol

(3-Methoxy-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol

Katalognummer: B13058468
Molekulargewicht: 211.24 g/mol
InChI-Schlüssel: UXTOQZUCDVUKRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Methoxy-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound that features both thiazole and pyrazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thiazole derivative with a pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methoxy-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3-Methoxy-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of advanced materials .

Wirkmechanismus

The mechanism of action of (3-Methoxy-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3-Methoxy-1,2-thiazol-5-yl)methanol: Shares the thiazole ring but lacks the pyrazole ring.

    (1H-pyrazol-4-yl)methanol: Contains the pyrazole ring but lacks the thiazole ring.

    Thiazole derivatives: Compounds with similar thiazole structures but different substituents.

    Pyrazole derivatives: Compounds with similar pyrazole structures but different substituents.

Uniqueness

(3-Methoxy-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both thiazole and pyrazole rings in its structure. This dual-ring system provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C8H9N3O2S

Molekulargewicht

211.24 g/mol

IUPAC-Name

(3-methoxy-1,2-thiazol-5-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C8H9N3O2S/c1-13-7-2-6(14-11-7)8(12)5-3-9-10-4-5/h2-4,8,12H,1H3,(H,9,10)

InChI-Schlüssel

UXTOQZUCDVUKRG-UHFFFAOYSA-N

Kanonische SMILES

COC1=NSC(=C1)C(C2=CNN=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.